

Application Notes and Protocols: Synthesis of N,N-Diphenyl-4-methoxybenzamide

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Compound of Interest

Compound Name: *N,N-Diphenyl-4-methoxybenzamide*

Cat. No.: B099281

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Abstract

This document provides a detailed protocol for the synthesis of **N,N-Diphenyl-4-methoxybenzamide**, a valuable compound in organic synthesis and materials science. The synthesis involves the benzoylation of diphenylamine with 4-methoxybenzoyl chloride. This protocol is intended for researchers, scientists, and professionals in drug development and chemical research.

Introduction

N,N-Diphenyl-4-methoxybenzamide and its derivatives are of significant interest due to their potential applications in medicinal chemistry and materials science. The amide functional group is a crucial component in many biologically active compounds. The synthesis described herein is a straightforward and efficient method for producing **N,N-Diphenyl-4-methoxybenzamide** in a laboratory setting.

Reaction Scheme

The synthesis of **N,N-Diphenyl-4-methoxybenzamide** is achieved through the reaction of 4-methoxybenzoyl chloride with diphenylamine in the presence of a base. This reaction is a classic example of a Schotten-Baumann reaction.^[1]

Step 1: Preparation of 4-methoxybenzoyl chloride (optional, if not commercially available)

4-methoxybenzoic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl_2), to yield 4-methoxybenzoyl chloride.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Step 2: Synthesis of **N,N-Diphenyl-4-methoxybenzamide**

4-methoxybenzoyl chloride is then reacted with diphenylamine in the presence of a suitable base, like triethylamine or pyridine, in an anhydrous aprotic solvent to yield the final product.[\[1\]](#)
[\[4\]](#)

Experimental Protocol

3.1. Materials and Reagents

Reagent/Material	Grade	Supplier
4-Methoxybenzoic acid	Reagent grade, 99%	Sigma-Aldrich
Thionyl chloride (SOCl_2)	Reagent grade, 99%	Sigma-Aldrich
Diphenylamine	Reagent grade, 99%	Sigma-Aldrich
Triethylamine (TEA)	Anhydrous, $\geq 99.5\%$	Sigma-Aldrich
Dichloromethane (DCM), Anhydrous	ACS grade, $\geq 99.8\%$	Fisher Scientific
Diethyl ether	ACS grade	Fisher Scientific
Sodium bicarbonate (NaHCO_3)	Saturated solution	In-house prep.
Brine	Saturated solution	In-house prep.
Magnesium sulfate (MgSO_4)	Anhydrous	Sigma-Aldrich

3.2. Equipment

- Round-bottom flasks
- Reflux condenser
- Magnetic stirrer with heating plate

- Dropping funnel
- Separatory funnel
- Rotary evaporator
- Büchner funnel and flask
- Melting point apparatus
- Standard laboratory glassware

3.3. Synthesis of 4-methoxybenzoyl chloride (Optional)

- In a well-ventilated fume hood, add 4-methoxybenzoic acid (1 equivalent) to a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
- Carefully add thionyl chloride (2 equivalents) to the flask.
- Heat the mixture to reflux (approximately 80-90°C) and stir for 1-2 hours, or until the evolution of gas (HCl and SO₂) ceases.[\[1\]](#)
- Allow the reaction mixture to cool to room temperature.
- Remove the excess thionyl chloride under reduced pressure using a rotary evaporator.
- The resulting crude 4-methoxybenzoyl chloride can be used directly in the next step without further purification.

3.4. Synthesis of **N,N-Diphenyl-4-methoxybenzamide**

- In a round-bottom flask, dissolve diphenylamine (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane (DCM).
- Cool the mixture to 0°C in an ice bath with continuous stirring.
- Dissolve 4-methoxybenzoyl chloride (1.1 equivalents) in a minimal amount of anhydrous DCM and add it to a dropping funnel.

- Add the 4-methoxybenzoyl chloride solution dropwise to the cooled diphenylamine solution over 20-30 minutes.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
- Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Once the reaction is complete, quench the reaction by adding deionized water.
- Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
- Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain pure **N,N-Diphenyl-4-methoxybenzamide** as a solid.

Data Presentation

Table 1: Physicochemical Properties of **N,N-Diphenyl-4-methoxybenzamide**

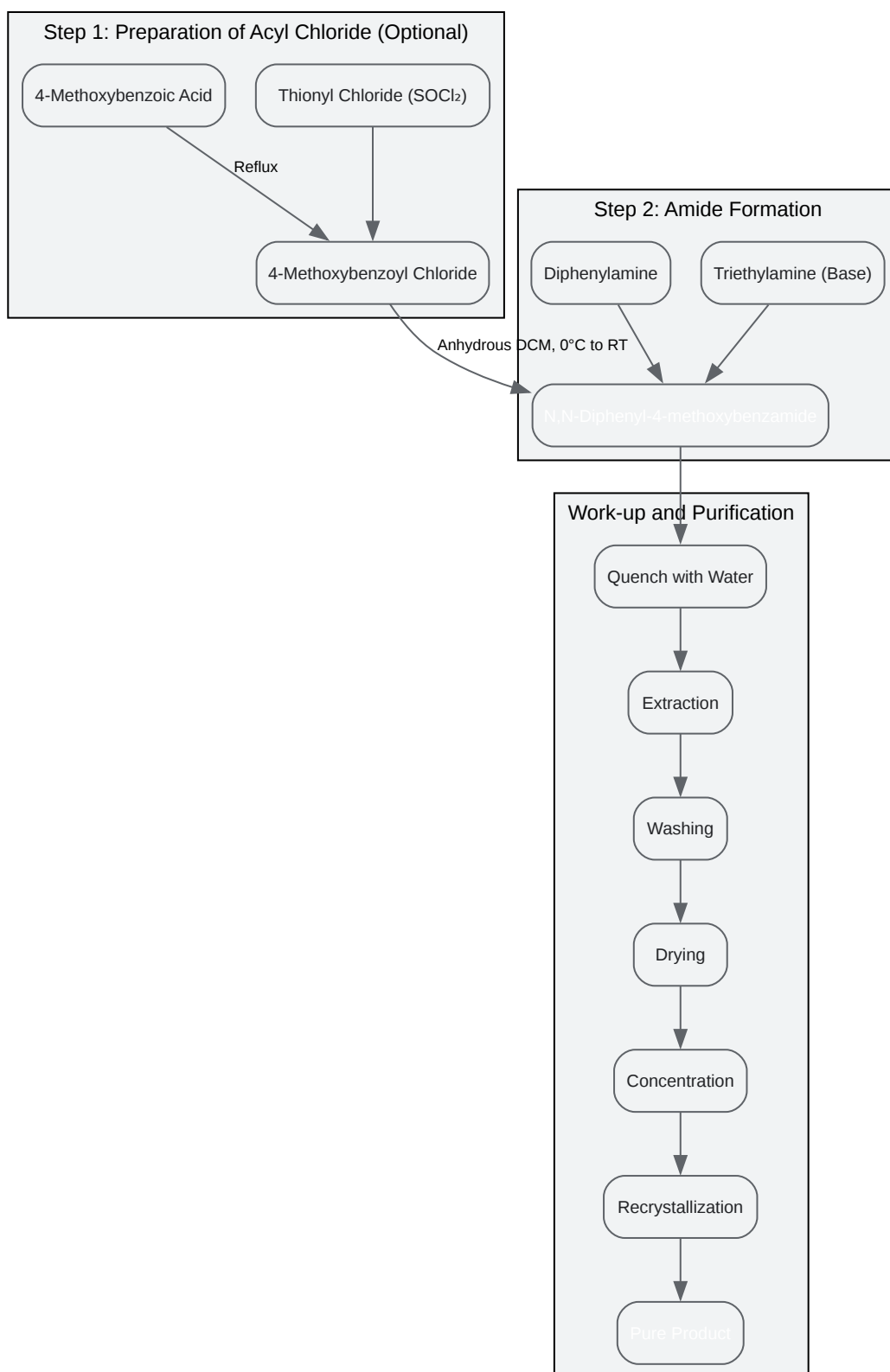
Property	Value	Reference
Molecular Formula	C ₂₀ H ₁₇ NO ₂	
Molecular Weight	303.36 g/mol	
Appearance	Solid	
Melting Point	418 K (145 °C)	[1][4]
Purity	>97%	[5]

Table 2: Spectroscopic Data for **N,N-Diphenyl-4-methoxybenzamide**

Technique	Data	Reference
^1H NMR	Consistent with the proposed structure.	[6]
^{13}C NMR	Consistent with the proposed structure.	[6]
IR (cm^{-1})	Amide C=O stretch observed around 1656 cm^{-1} .	[4]
Mass Spectrometry	Molecular ion peak consistent with the molecular weight.	[6]

Visualization

Diagram 1: Synthesis Workflow of **N,N-Diphenyl-4-methoxybenzamide**



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Caption: A flowchart illustrating the two-step synthesis of **N,N-Diphenyl-4-methoxybenzamide**.

Safety Precautions

- All experimental procedures should be carried out in a well-ventilated fume hood.
- Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.
- Thionyl chloride is a corrosive and lachrymatory substance and should be handled with extreme care.^[1]
- Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.
- Handle all chemicals in accordance with their respective Material Safety Data Sheets (MSDS).

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